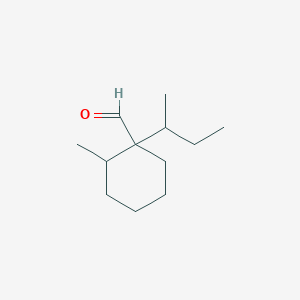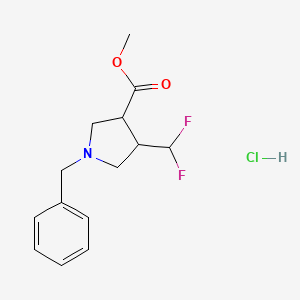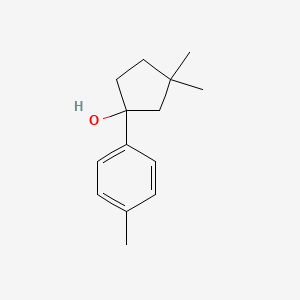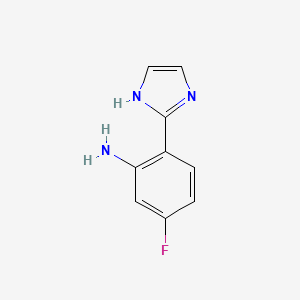
1-(Butan-2-yl)-2-methylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)-2-methylcyclohexane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclohexane ring substituted with a butan-2-yl group, a methyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-2-methylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with butan-2-yl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then subjected to a formylation reaction using a formylating agent like ethyl formate under acidic conditions to introduce the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of the intermediate compounds and the use of advanced separation techniques like distillation and crystallization are often employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butan-2-yl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2), Nucleophiles (e.g., NH3)
Major Products Formed
Oxidation: 1-(Butan-2-yl)-2-methylcyclohexane-1-carboxylic acid
Reduction: 1-(Butan-2-yl)-2-methylcyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
1-(Butan-2-yl)-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s hydrophobic cyclohexane ring may facilitate its interaction with lipid membranes and other hydrophobic environments within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(Butan-2-yl)-4-tert-butylbenzene
- 1-(Butan-2-yl)-2-methylcyclohexane
- 1-(Butan-2-yl)-2-methylcyclohexanol
Uniqueness
1-(Butan-2-yl)-2-methylcyclohexane-1-carbaldehyde is unique due to the presence of both an aldehyde group and a butan-2-yl substituent on the cyclohexane ring
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-butan-2-yl-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H22O/c1-4-10(2)12(9-13)8-6-5-7-11(12)3/h9-11H,4-8H2,1-3H3 |
InChI Key |
DDWYVCMLUMSVGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCCC1C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13262141.png)







![(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13262204.png)
![N-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B13262210.png)
![3-Methyl-1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13262216.png)

![4-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13262224.png)
![N-[1-(furan-2-yl)ethyl]cycloheptanamine](/img/structure/B13262233.png)
